molecular formula C10H11NO3 B1346142 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate CAS No. 6283-81-4

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Cat. No. B1346142
Key on ui cas rn: 6283-81-4
M. Wt: 193.2 g/mol
InChI Key: APQGYFNHIWMRIJ-UHFFFAOYSA-N
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Patent
US06649768B1

Procedure details

3-(3-Pyridyl)-3-oxopropionic acid ethyl ester (1.95 g, 10.2 mmol) was added dropwise to 47% aqueous HBr solution (3.86 g) under ice-cooling. Bromine (2.2 g, 1.2 equivalent amount relative to 3-(3-pyridyl)-3-oxopropionic acid ethyl ester) was added dropwise at not more than 10° C. After stirring for 30 min, iced-water bath was removed and water (2 ml) and 47% aqueous HBr solution (4 ml) were added. The mixture was stirred at room temperature for 30 min. Furthermore, bromine (2.2 g, 1.2 equivalent amount relative to 3-(3-pyridyl)-3-oxopropionic acid ethyl ester) was added dropwise and the mixture was stirred at 65-70° C. After cooling to room temperature, the reaction mixture was filtrated to give 3.73 g of the titled compound (yield 95.2%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Yield
95.2%

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH2:5][C:6]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:7])C.[BrH:15].[Br:16]Br>>[BrH:15].[Br:15][CH:5]([Br:16])[C:6]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)OC(CC(=O)C=1C=NC=CC1)=O
Name
Quantity
3.86 g
Type
reactant
Smiles
Br
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
iced-water bath was removed
ADDITION
Type
ADDITION
Details
water (2 ml) and 47% aqueous HBr solution (4 ml) were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 65-70° C
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Br.BrC(C(=O)C=1C=NC=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: PERCENTYIELD 95.2%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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